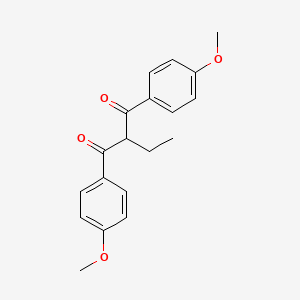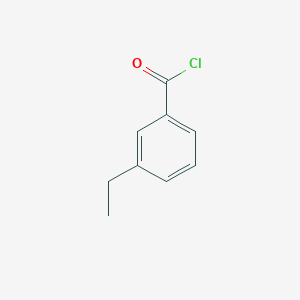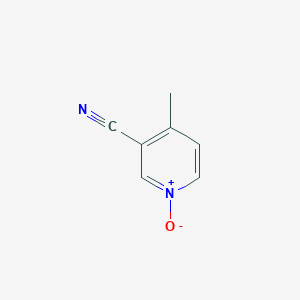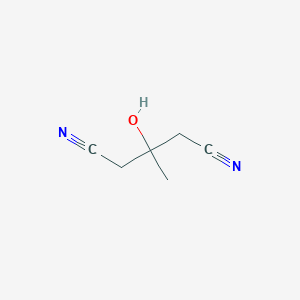
3-Hydroxy-3-methylpentanedinitrile
Vue d'ensemble
Description
3-Hydroxy-3-methylpentanedinitrile is a chemical compound with the molecular formula C6H8N2O . It has an average mass of 124.141 Da and a monoisotopic mass of 124.063660 Da . It is also known by other names such as 3-Hydroxy-3-methylpentandinitril .
Molecular Structure Analysis
The molecular structure of 3-Hydroxy-3-methylpentanedinitrile consists of 6 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact structure and arrangement of these atoms would require more specific information or a detailed spectroscopic analysis.Physical And Chemical Properties Analysis
3-Hydroxy-3-methylpentanedinitrile has a molecular weight of 124.14 . It is an oil at room temperature . More detailed physical and chemical properties like boiling point, melting point, and density are not available in the sources I found.Applications De Recherche Scientifique
Analytical Chemistry
A study optimized and validated a method for the quantitative determination of hydroxy acids, which are precursors to relevant aroma compounds in wine and other alcoholic beverages. The method involved preconcentration, derivatization, and GC-MS analysis, highlighting the importance of such compounds in food and beverage analysis (Gracia-Moreno, Lopez, & Ferreira, 2015).
Organic Synthesis
Research on 2-Methyl-2-(Trimethylsiloxy)Pentan-3-one involved the synthesis of intermediate compounds, including a hydroxybutanenitrile derivative. The study provides insights into acetal formation, addition reactions, silylation, and other key organic synthesis techniques (Young, Buse, & Heathcock, 2003).
Natural Products Chemistry
A study on the endophytic Botryosphaeria dothidea isolated from Melia azedarach identified new metabolites, including α-pyridone and ceramide derivatives. These compounds were evaluated for their antimicrobial, antioxidant, and cytotoxic activities, demonstrating the potential of natural products in drug discovery (Xiao et al., 2014).
Physical Chemistry
The solubility of 3-carboxy-3-hydroxypentanedioic acid in various solvents was measured, providing essential data for understanding the physicochemical properties of similar compounds. This information is crucial for designing processes and products in chemical engineering and materials science (Yang & Wang, 2011).
Safety And Hazards
The safety information available indicates that 3-Hydroxy-3-methylpentanedinitrile is potentially dangerous . It has been assigned the GHS06 pictogram, indicating that it is toxic . The hazard statements associated with this compound include H301 (toxic if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
Propriétés
IUPAC Name |
3-hydroxy-3-methylpentanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-6(9,2-4-7)3-5-8/h9H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYCGBHPZNFSLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)(CC#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70507995 | |
| Record name | 3-Hydroxy-3-methylpentanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-3-methylpentanedinitrile | |
CAS RN |
72060-94-7 | |
| Record name | 3-Hydroxy-3-methylpentanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

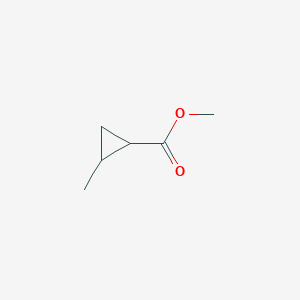
![2-[4-(4H-1,2,4-Triazol-4-yl)phenyl]ethan-1-amine](/img/structure/B3056440.png)
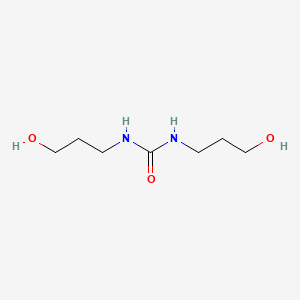
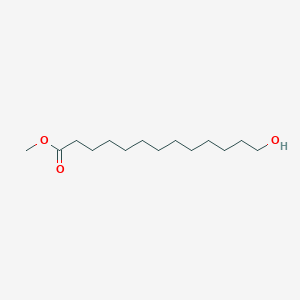
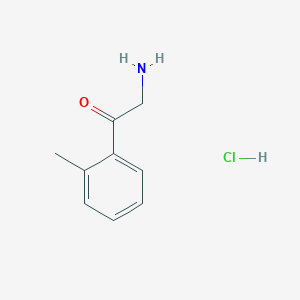
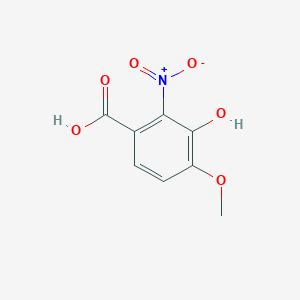
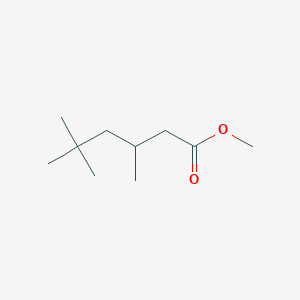
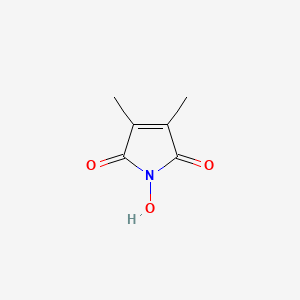
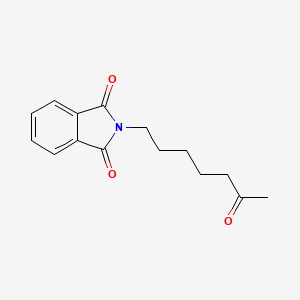
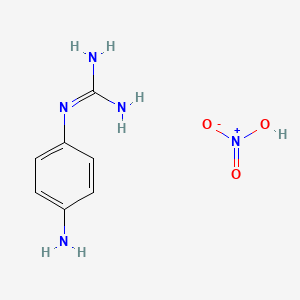
![Benzenamine, 4,4'-methylenebis[N-[(4-methoxyphenyl)methylene]-](/img/structure/B3056455.png)
